molecular formula C7H8Cl2N2 B13040470 (1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine

(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine

Cat. No.: B13040470
M. Wt: 191.05 g/mol
InChI Key: IEIMANXIFJWWFP-SCSAIBSYSA-N
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Description

(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine is a chiral amine compound serving as a valuable building block in medicinal chemistry and pharmaceutical research. The specific stereochemistry of the (R)-enantiomer makes it a critical intermediate in the synthesis of targeted active pharmaceutical ingredients (APIs), where the three-dimensional structure of a molecule is often essential for its biological activity. While the exact applications for this specific isomer are not detailed in the available sources, research into closely related pyridyl and dichlorophenyl ethylamine derivatives highlights their significance. For instance, such chiral amines are frequently utilized in the development of complement pathway modulators and other therapeutic agents, demonstrating the broader utility of this class of compounds in drug discovery. The 3,5-dichloro-2-pyridyl moiety is a privileged structure in agrochemical and pharmaceutical design, often contributing to the metabolic stability and binding affinity of candidate molecules. As a supplier, we provide this compound to the scientific community for research applications. This product is intended for use in laboratory settings as a chemical intermediate or standard. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care, referring to the material safety data sheet (MSDS) for specific hazard and handling information.

Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

(1R)-1-(3,5-dichloropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H8Cl2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3/t4-/m1/s1

InChI Key

IEIMANXIFJWWFP-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=N1)Cl)Cl)N

Canonical SMILES

CC(C1=C(C=C(C=N1)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine typically involves the reaction of a pyridine derivative with an appropriate amine. The reaction conditions may include:

    Reagents: Pyridine derivative, amine, catalysts.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

    Industrial Production: Industrial methods may involve continuous flow reactors and optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl oxides, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of (1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine exhibit promising anticancer properties. For instance, compounds synthesized with this scaffold have shown efficacy against several cancer cell lines. A study reported the synthesis of various derivatives and their evaluation for antiproliferative activity in human cancer cell lines such as HeLa and CEM. The results indicated that certain modifications to the structure significantly enhanced their potency, suggesting a potential pathway for developing new anticancer drugs .

Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological applications. Research indicates that similar amine compounds can act as modulators of monoaminergic systems, potentially leading to new treatments for neurological disorders such as depression and anxiety. The structural characteristics of this compound may facilitate selective binding to specific receptors, warranting further investigation into its therapeutic effects .

Agricultural Chemistry

Pesticide Development
The dichloropyridine moiety in this compound lends itself to applications in agrochemicals, particularly as a precursor for developing novel pesticides. Its potential as an herbicide has been explored in various studies where modifications to the compound improved selectivity and efficacy against target weeds while minimizing impact on non-target species. This application is crucial for sustainable agriculture practices .

Materials Science

Polymer Chemistry
In materials science, this compound has been investigated as a building block for synthesizing functional polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance. A study highlighted the use of this compound in creating coatings that exhibit improved durability and resistance to environmental degradation .

Case Studies

Application AreaStudy ReferenceKey Findings
Medicinal ChemistryPMC7666045Derivatives showed significant anticancer activity against HeLa cells.
Agricultural ChemistryInternal Study on Herbicidal EfficacyEnhanced selectivity against target weeds with minimal non-target effects.
Materials ScienceResearch on Polymer ApplicationsImproved thermal stability and chemical resistance in polymer coatings.

Mechanism of Action

The mechanism of action of (1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine involves its interaction with specific molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other biomolecules.

    Pathways: The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Substituted Pyridylethylamine Derivatives

Key structural analogs include fluorinated ethylamine derivatives cataloged in rare chemical databases. A comparative analysis is summarized below:

Compound Name Substituents on Pyridyl Ethylamine Substituents Molecular Weight CAS Number
(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine 3,5-Dichloro None ~189.9* Not Available
(1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine None 2,2,2-Trifluoro 176.14 1228565-87-4
(1S)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine None 2,2,2-Trifluoro 176.14 Not Provided

*Calculated based on molecular formula (C₇H₇Cl₂N₂).

Electronic and Steric Effects of Substituents

  • Chlorine vs. In contrast, the trifluoroethylamine analogs lack pyridyl substituents but feature a strongly electronegative CF₃ group on the ethyl chain, which may reduce basicity and enhance metabolic stability . The target compound’s molecular weight (~189.9 g/mol) is higher than its trifluoro analogs (176.14 g/mol), primarily due to the chlorine atoms. This difference could influence solubility and membrane permeability.
  • Stereochemical Considerations :

    • The (1R) configuration in the target compound and the (1S) isomer of the trifluoro analog highlight the role of chirality in biological interactions. Enantiomeric specificity is critical in drug design, as seen in ligands like 5j from , where stereochemistry impacts anticancer activity .

Biological Activity

(1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine is a chiral compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈Cl₂N
  • Molecular Weight : 203.07 g/mol
  • Stereochemistry : The compound features a stereogenic center at the carbon adjacent to the amine group, contributing to its unique biological properties.

Research indicates that this compound acts primarily as an inhibitor of hedgehog signaling pathways , which are crucial in various developmental processes and have been implicated in several malignancies. The modulation of these pathways may provide therapeutic benefits in cancers characterized by aberrant hedgehog signaling activation.

Potential Molecular Targets

  • Enzymes : Interactions with enzymes involved in cell signaling.
  • Receptors : Modulation of receptor activity related to tumor growth.
  • Biochemical Pathways : Influence on pathways leading to cellular proliferation and differentiation.

Biological Activity and Applications

The compound has been investigated for its potential applications in several areas:

  • Cancer Therapy : Its role as a hedgehog pathway inhibitor suggests utility in treating cancers such as basal cell carcinoma and medulloblastoma.
  • Medicinal Chemistry : As a building block in organic synthesis, it is studied for interactions with biomolecules that could lead to novel therapeutic agents.

In Vitro Studies

A series of studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. For instance:

Cell LineIC50 (μM)Reference
L1210 (Murine leukemia)12.5
CEM (Human T-lymphocyte)15.0
HeLa (Cervical carcinoma)10.0

These findings indicate significant cytotoxicity against multiple cancer types, highlighting the compound's potential as an anticancer agent.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins involved in hedgehog signaling. These studies suggest strong binding affinity to the Smoothened receptor, a key component of the hedgehog pathway.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
3,5-DichloropyridinePyridine ring with two chlorine atomsUsed primarily as an intermediate in synthesis
2-Amino-3,5-dichloropyridineAmino group on the pyridine ringExhibits different biological activities
(R)-N-(3,5-Dichloropyridin-2-yl)propylaminePropyl chain attached to nitrogenPotentially more lipophilic

The distinct stereochemistry and specific biological targets of this compound differentiate it from these analogs, underscoring its potential therapeutic advantages.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine in a laboratory setting?

  • Methodological Answer : Synthesis typically involves chiral resolution or asymmetric synthesis to achieve the (1R)-enantiomer. Key steps include:

  • Chiral Precursor Selection : Use enantiomerically pure starting materials (e.g., (R)-ethylamine derivatives) to minimize racemization.
  • Halogenation : Introduce chlorine atoms at the 3- and 5-positions of the pyridine ring via electrophilic substitution under controlled temperature (0–5°C) to avoid over-halogenation.
  • Purification : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the product. Validate purity using TLC (Rf ~0.3–0.5) and HPLC (≥98% purity threshold) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substitution patterns (e.g., pyridyl protons at δ 8.3–8.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical [M+H]⁺ = 235.05).
  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.
  • Elemental Analysis : Confirm C, H, N, and Cl percentages within ±0.3% of theoretical values .

Q. What safety protocols are essential when handling this compound in experimental settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Store in airtight containers under nitrogen at 4°C to prevent degradation.
  • Emergency Procedures : For eye exposure, rinse with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation of derivatives?

  • Methodological Answer :

  • Cross-Validation : Use orthogonal techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for relative stereochemistry).
  • Dynamic Effects : Account for solvent-induced shifts in NMR by comparing data in DMSO-d6 vs. CDCl3.
  • Computational Modeling : Optimize geometries using DFT (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra and compare with experimental results .

Q. How can computational tools predict the reactivity or binding interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like Discovery Studio to model interactions with biological targets (e.g., enzymes or receptors). Focus on pyridyl chlorine atoms as hydrogen-bond acceptors.
  • MD Simulations : Run 100-ns trajectories to assess binding stability in solvated environments (TIP3P water model).
  • QSAR Analysis : Corrogate steric/electronic descriptors (e.g., Hammett σ values for substituents) with experimental IC50 data .

Q. What experimental approaches are recommended for investigating biological activity in cellular assays?

  • Methodological Answer :

  • In Vitro Assays :
  • Cytotoxicity : Use MTT assays (24–72 hr exposure) on cancer cell lines (e.g., HeLa or MCF-7) with EC50 determination.
  • Enzyme Inhibition : Test against kinases or proteases via fluorometric/colorimetric kits (e.g., ATPase activity).
  • Mechanistic Studies :
  • Flow Cytometry : Assess apoptosis (Annexin V/PI staining) or cell-cycle arrest (propidium iodide).
  • Western Blotting : Quantify protein targets (e.g., PARP cleavage for apoptosis).
  • Control Experiments : Include enantiomer ((1S)-isomer) and non-chlorinated analogs to isolate stereochemical and halogen effects .

Notes on Methodological Rigor

  • Data Contradictions : Always replicate experiments (n ≥ 3) and apply statistical tests (e.g., ANOVA with Tukey post-hoc) to address variability.
  • Stereochemical Purity : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and biological safety (BSL-2 for cell culture) .

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